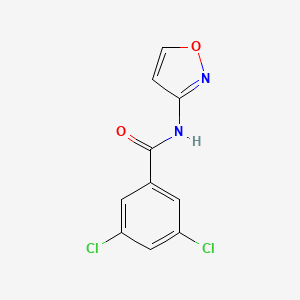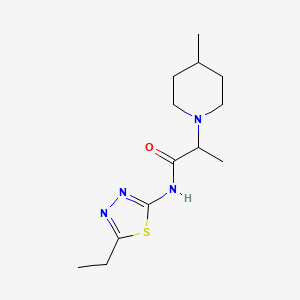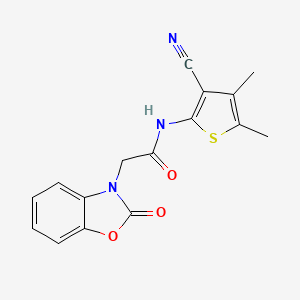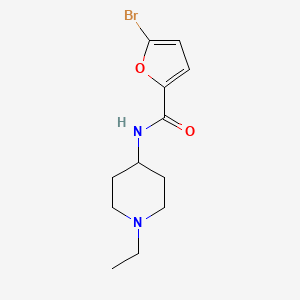![molecular formula C13H9Cl2NOS B4577920 3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of substituted benzenethiols with propenone derivatives. For example, Pant et al. (2008) described the synthesis of 2-(2-chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-1,5-benzothiazepines, which share structural similarities with the target compound, indicating the use of Claisen-Schmidt condensation reactions as a potential method for its synthesis (Pant, Sharma, & Pant, 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using various spectroscopic techniques. For instance, He, Shi, & Su (1994) reported on the crystal structure of a compound with a similar framework, highlighting the importance of dihedral angles and non-linear optical properties (He, Shi, & Su, 1994). These insights suggest that detailed structural analysis of our compound could reveal significant optical and electronic properties.
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be complex, involving multiple reaction pathways. For example, Manjunath et al. (2011) described the synthesis and characterization of a thiophene-propenone derivative, indicating potential for diverse chemical reactivity and application in non-linear optical materials (Manjunath et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly based on their molecular structure. Kerru et al. (2019) performed a comprehensive analysis of a thiadiazole derivative, providing insight into how structural elements influence physical properties, which could be extrapolated to our compound of interest (Kerru et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for understanding the behavior of these compounds in various environments. The study by Tiwari et al. (2016) on thiadiazolopyrimidine derivatives explores the chemical reactivity and potential anticancer activity, suggesting that similar analyses could uncover the chemical properties of "3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one" (Tiwari et al., 2016).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research has demonstrated the potential of related compounds for antimicrobial and antifungal applications. Pant, Sharma, and Pant (2008) synthesized compounds showing significant antifungal activity against Candida albicans, albeit with little antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests a specific utility in targeting fungal infections (S. Pant, P. Sharma, U. C. Pant, 2008).
Corrosion Inhibition
Kaya et al. (2016) conducted studies on thiazole and thiadiazole derivatives to evaluate their performance as corrosion inhibitors for iron. This research indicates a potential application of similar compounds in protecting metals from corrosion, thus contributing to materials science and engineering (S. Kaya et al., 2016).
Semiconducting Polymers
A study by Domingo et al. (2000) involved the synthesis of stable organic radicals incorporating thienyl groups, aimed at developing semiconducting polymers with high spin multiplicity. This suggests applications in the development of advanced materials for electronic and photonic devices (Domingo et al., 2000).
Electrochemical Applications
Research by Yang et al. (2014) on polymers containing bithiophenes derivatives highlighted their good electrochromic properties and potential application in electrochromic devices. This demonstrates the relevance of thienyl compounds in creating materials for smart windows, displays, and other applications requiring color change upon electrical stimulation (Xiu-juan Yang et al., 2014).
Anticancer Agents
Tiwari et al. (2016) reported the synthesis of thiadiazolo pyrimidine derivatives with evaluated in vitro anticancer activities. This highlights the potential of thienyl-based compounds in the development of new anticancer therapies, showcasing their importance in medicinal chemistry (Shailee V. Tiwari et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NOS/c14-9-6-10(15)8-11(7-9)16-4-3-12(17)13-2-1-5-18-13/h1-8,16H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVLYWHRAQSADF-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)

![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)


![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)
![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)